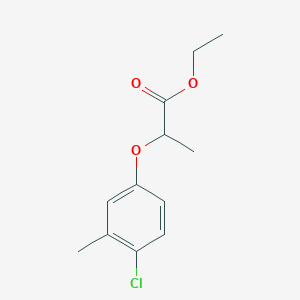
Ethyl 2-(4-chloro-3-methylphenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-chloro-3-methylphenoxy)propanoate: is an organic compound belonging to the class of esters. It is characterized by its molecular structure, which includes a chloro-substituted phenyl ring and a propanoate ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 2-(4-chloro-3-methylphenoxy)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.
Phenol Derivative Synthesis: Another method involves the reaction of 4-chloro-3-methylphenol with ethyl chloroacetate in anhydrous conditions to form the desired ester.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure product consistency.
Continuous Process: Some industrial setups may employ a continuous process for large-scale production, where reactants are continuously fed into the reactor and the product is continuously removed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: Amides or other substituted esters.
Scientific Research Applications
Chemistry: Ethyl 2-(4-chloro-3-methylphenoxy)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anthelmintic properties. Medicine: It may be used in the development of new drugs or as a precursor in drug synthesis. Industry: The compound finds applications in the production of plasticizers, lubricants, and other industrial chemicals.
Mechanism of Action
The exact mechanism by which Ethyl 2-(4-chloro-3-methylphenoxy)propanoate exerts its effects depends on its specific application. For example, in antimicrobial applications, it may disrupt microbial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Ethyl 2-(2,4-dichlorophenoxy)propanoate: Similar structure but with a different chloro-substitution pattern.
Methyl 2-(4-chloro-3-methylphenoxy)propanoate: Similar ester but with a methyl group instead of an ethyl group.
Ethyl 2-(3,4-dimethylphenoxy)propanoate: Similar ester with a different methyl substitution pattern.
Properties
Molecular Formula |
C12H15ClO3 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
ethyl 2-(4-chloro-3-methylphenoxy)propanoate |
InChI |
InChI=1S/C12H15ClO3/c1-4-15-12(14)9(3)16-10-5-6-11(13)8(2)7-10/h5-7,9H,4H2,1-3H3 |
InChI Key |
IOCZOWQBIFFHPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC(=C(C=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















